
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves the bromination of a thiazole derivative followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromo-5-aminothiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is not fully understood. its biological activity is likely related to its ability to interact with specific enzymes or receptors. The bromine atom and the ester group may play crucial roles in binding to molecular targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromo-5-methylthiazole-4-carboxylate: Similar in structure but with a methyl group instead of a morpholine ring.
Methyl 2-bromo-4-oxazolecarboxylate: Contains an oxazole ring instead of a thiazole ring.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is unique due to the presence of the morpholine ring, which can enhance its solubility and potentially its biological activity. This structural feature distinguishes it from other thiazole derivatives and may confer unique properties in terms of reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H11BrN2O3S |
|---|---|
Peso molecular |
307.17 g/mol |
Nombre IUPAC |
methyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3S/c1-14-8(13)6-7(16-9(10)11-6)12-2-4-15-5-3-12/h2-5H2,1H3 |
Clave InChI |
UVIXVZADFAFLNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)Br)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)
![1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone](/img/structure/B15234190.png)
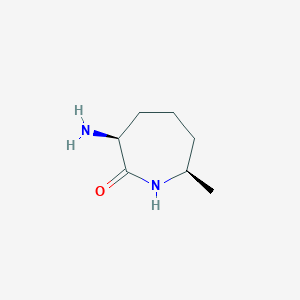

![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
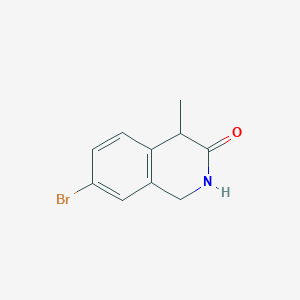
![2-Fluoro-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15234227.png)


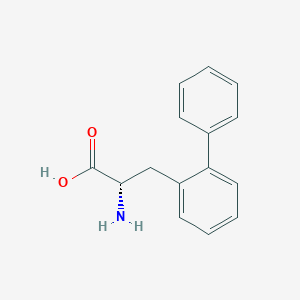
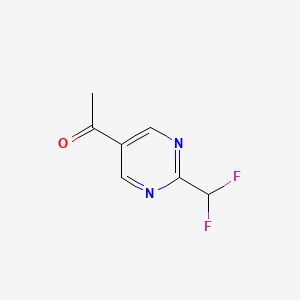
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
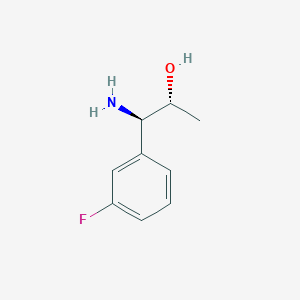
![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)
